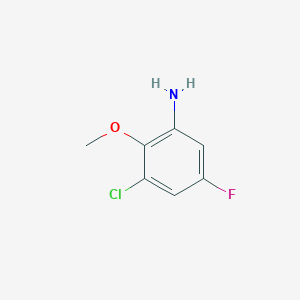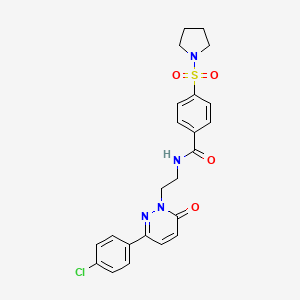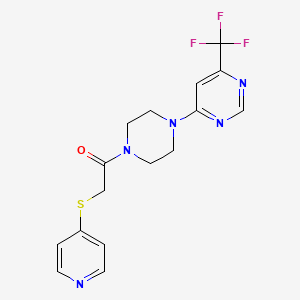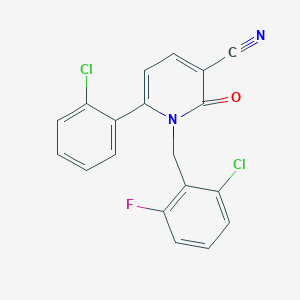
3-Chloro-5-fluoro-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluoro-2-methoxyaniline, also known as CFMA, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. CFMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-Chloro-5-fluoro-2-methoxyaniline is not fully understood. However, it has been suggested that 3-Chloro-5-fluoro-2-methoxyaniline may act as a radical scavenger, which can protect cells from oxidative stress. 3-Chloro-5-fluoro-2-methoxyaniline has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase.
Biochemical and Physiological Effects:
3-Chloro-5-fluoro-2-methoxyaniline has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. 3-Chloro-5-fluoro-2-methoxyaniline has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
3-Chloro-5-fluoro-2-methoxyaniline has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. 3-Chloro-5-fluoro-2-methoxyaniline is also highly fluorescent, which makes it a useful tool for detecting hydrogen peroxide in biological systems. However, 3-Chloro-5-fluoro-2-methoxyaniline has some limitations for lab experiments. It is toxic to cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for 3-Chloro-5-fluoro-2-methoxyaniline research. One area of research could focus on the development of novel materials using 3-Chloro-5-fluoro-2-methoxyaniline as a building block. Another area of research could focus on the synthesis of novel pharmaceutical compounds using 3-Chloro-5-fluoro-2-methoxyaniline as a starting material. Additionally, further research is needed to fully understand the mechanism of action of 3-Chloro-5-fluoro-2-methoxyaniline and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 3-Chloro-5-fluoro-2-methoxyaniline is a synthetic compound that has been used in various scientific research studies due to its unique properties. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. 3-Chloro-5-fluoro-2-methoxyaniline has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-Chloro-5-fluoro-2-methoxyaniline research, including the development of novel materials and the synthesis of novel pharmaceutical compounds.
合成法
3-Chloro-5-fluoro-2-methoxyaniline can be synthesized using different methods, including the reduction of 3-chloro-5-fluoro-2-nitroaniline with sodium borohydride, the reaction of 3-chloro-5-fluoro-2-nitroaniline with sodium methoxide, and the reduction of 3-chloro-5-fluoro-2-nitroaniline with tin(II) chloride. Among these methods, the reduction of 3-chloro-5-fluoro-2-nitroaniline with sodium borohydride is the most commonly used method for synthesizing 3-Chloro-5-fluoro-2-methoxyaniline.
科学的研究の応用
3-Chloro-5-fluoro-2-methoxyaniline has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for detecting hydrogen peroxide, as a precursor for the synthesis of various organic compounds, and as a starting material for the synthesis of various pharmaceutical compounds. 3-Chloro-5-fluoro-2-methoxyaniline has also been used in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
特性
IUPAC Name |
3-chloro-5-fluoro-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWBVMWFIJXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2856078.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)
![4-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol](/img/structure/B2856083.png)






![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)